

An In-depth Technical Guide to the Chemical Properties of Methylamine Acetate

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Compound of Interest

Compound Name: Methylamine acetate

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Introduction

Methylamine acetate, also known as methylammonium acetate (MAAc), is an organic salt formed from the reaction of the weak base methylamine and the weak acid acetic acid. Its chemical formula is $\text{CH}_3\text{NH}_3^+\text{CH}_3\text{COO}^-$. This compound serves as a versatile building block in organic synthesis and has gained attention as a precursor and additive in materials science, particularly in the fabrication of perovskite solar cells.[1] In the pharmaceutical context, while not a common active ingredient itself, it belongs to the class of amine acetates which are utilized for their buffering capacity in formulations and as reagents in drug synthesis.[2] This guide provides a comprehensive overview of its core chemical and physical properties, synthesis protocols, and reactivity, compiled to assist researchers in its application.

Physicochemical Properties

Methylamine acetate is a hygroscopic, white to off-white crystalline solid that is soluble in water.[3][4][5] It is composed of the methylammonium cation (CH_3NH_3^+) and the acetate anion (CH_3COO^-). Key quantitative properties are summarized in Table 1.

Table 1: Summary of Physicochemical Properties

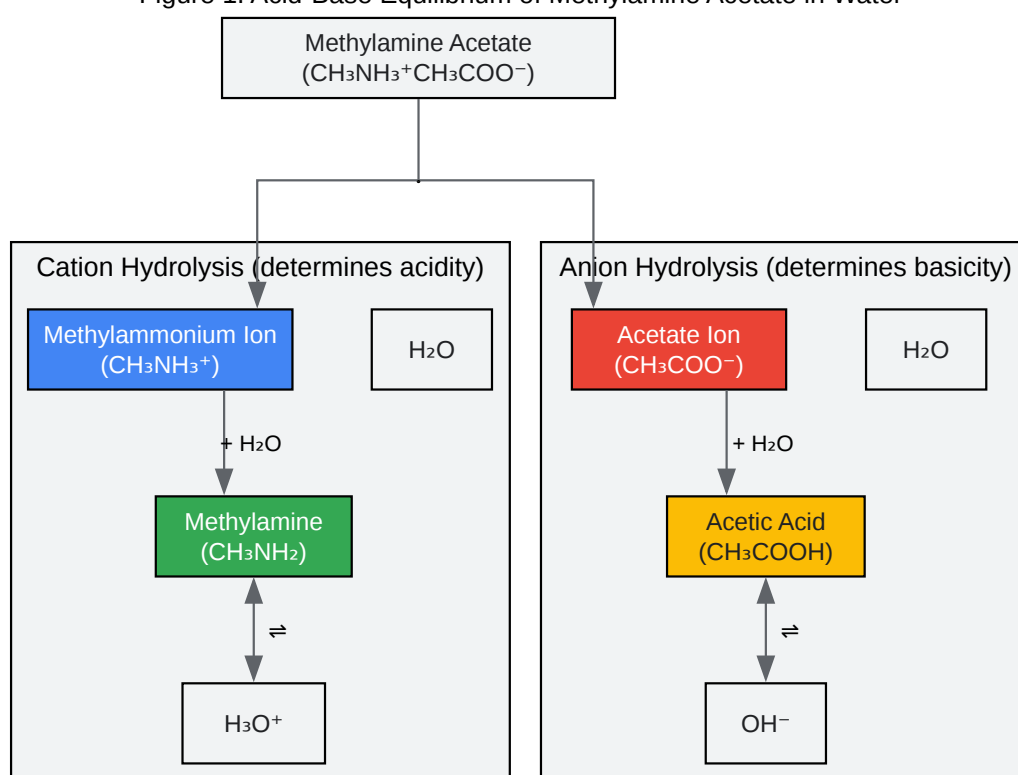
Property	Value	Source(s)
IUPAC Name	methylazanium acetate	[6]
Synonyms	Methylammonium acetate, Methanamine acetate	[4][5]
CAS Number	6998-30-7	[1][4]
Molecular Formula	C ₃ H ₉ NO ₂ (or CH ₅ N·C ₂ H ₄ O ₂)	[5][6]
Molar Mass	91.11 g/mol	[1][6]
Appearance	White to almost white crystalline powder/solid	[4][5]
Melting Point	73.0 to 77.0 °C	[4]
Boiling Point	Decomposes before boiling under normal conditions	[3]
Solubility	Soluble in water	[3]
pKa (components)	pKa (CH ₃ NH ₃ ⁺) ≈ 10.66; pKa (CH ₃ COOH) ≈ 4.76	
Density	Data not readily available	[3]
Hygroscopicity	Hygroscopic; should be stored under inert gas	[4]

Acidity, Basicity, and Buffering Capacity

As the salt of a weak base (methylamine, $K_b \approx 4.4 \times 10^{-4}$) and a weak acid (acetic acid, $K_a \approx 1.8 \times 10^{-5}$), the pH of an aqueous solution of **methylamine acetate** is determined by the relative strengths of its constituent ions. Since the K_b of methylamine is greater than the K_a of acetic acid, a solution of **methylamine acetate** will be slightly basic.[3] The pH can be estimated using the pKa values of the conjugate acid (methylammonium, pKa ≈ 10.66) and the acid (acetic acid, pKa ≈ 4.76). The approximate pH of the solution at the equivalence point will be above 7.

The equilibrium in an aqueous solution involves the hydrolysis of both the methylammonium and acetate ions. This relationship makes it a potential buffering agent in the pH range around the pKa of its components, a property leveraged by similar salts like ammonium acetate in pharmaceutical formulations.[2]

Figure 1. Acid-Base Equilibrium of Methylamine Acetate in Water



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Figure 1. Acid-Base Equilibrium of **Methylamine Acetate** in Water

Spectroscopic Properties

While a dedicated public database spectrum for **methylamine acetate** is not readily available, its spectroscopic features can be reliably predicted from its ionic components. Commercial suppliers confirm the structure via NMR.^[4]

Table 2: Predicted Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber	Notes
^1H NMR	Methyl protons ($-\text{CH}_3$) of acetate	~ 1.9 ppm	Singlet.
Methyl protons ($-\text{CH}_3$) of methylammonium	$\sim 2.5 - 2.7$ ppm	Singlet, often broadened by quadrupole effects of ^{14}N .	
Amine protons ($-\text{NH}_3^+$)	Variable, $\sim 7.0 - 8.0$ ppm	Broad singlet, position is concentration and solvent dependent. May exchange with D_2O .	
^{13}C NMR	Methyl carbon ($-\text{CH}_3$) of acetate	$\sim 20 - 25$ ppm	
Carbonyl carbon ($-\text{COO}^-$) of acetate	$\sim 175 - 180$ ppm		
Methyl carbon ($-\text{CH}_3$) of methylammonium	$\sim 25 - 30$ ppm		
FT-IR	N-H stretch (primary amine salt)	$3200 - 2800\text{ cm}^{-1}$ (broad)	Very broad absorption due to hydrogen bonding, characteristic of R-NH_3^+ .
C=O stretch (carboxylate anion)	$1600 - 1540\text{ cm}^{-1}$ (strong)	Asymmetric stretching of the COO^- group.	
N-H bend (primary amine salt)	$1600 - 1500\text{ cm}^{-1}$ (medium)	May overlap with the carboxylate stretch.	
C-N stretch	$1220 - 1020\text{ cm}^{-1}$		

Reactivity and Stability

General Reactivity

Methylamine acetate is stable under standard conditions but should be handled with care due to its hygroscopic nature.[4] It should be stored in a cool, dry, well-ventilated area away from heat and in a tightly sealed container, preferably under an inert atmosphere.[3][4] It is incompatible with strong oxidizing agents and strong acids, which will protonate the acetate ion and liberate acetic acid.[3] Reaction with strong bases will deprotonate the methylammonium ion, releasing volatile methylamine.

Thermal Decomposition

Methylamine acetate decomposes upon heating before it can boil at atmospheric pressure.[3] The thermal decomposition primarily involves the methylamine component. Studies on the pyrolysis of methylamine show two main competing pathways occurring at temperatures between 500-550 °C:[7]

- Dehydrogenation (Major Pathway): This process yields hydrogen cyanide and hydrogen gas.
 $\text{CH}_3\text{NH}_2 \rightarrow \text{HCN} + 2\text{H}_2$ [7]
- Hydrogenation (Minor Pathway): A secondary reaction can occur, yielding methane and ammonia. $\text{CH}_3\text{NH}_2 + \text{H}_2 \rightarrow \text{CH}_4 + \text{NH}_3$ [7]

The presence of different surfaces can catalyze the hydrogenation reaction to a greater extent than the dehydrogenation reaction.[7] The decomposition products are hazardous, and appropriate safety measures must be taken when heating the compound.

Experimental Protocols

Synthesis of Methylamine Acetate

Two common laboratory-scale methods for the synthesis of methylammonium acetate are described below. Both are acid-base neutralization reactions.

Protocol 1: Synthesis from Aqueous Methylamine

This method is straightforward but requires careful removal of water, as the product is hygroscopic.

- Materials: Acetic acid (glacial), methylamine solution (40% in water), isopropanol (or ethanol), round-bottom flask, magnetic stirrer, rotary evaporator.
- Methodology:
 - In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), slowly add 1.2 equivalents of 40% aqueous methylamine solution to a stirred solution of 1 equivalent of glacial acetic acid in isopropanol.[8] The reaction is exothermic and should be controlled.
 - Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes as it warms to room temperature.
 - Remove the solvent (isopropanol and water) under reduced pressure using a rotary evaporator.[8]
 - To aid in the removal of residual water, an azeotropic solvent like toluene can be added and subsequently removed by rotary evaporation. This step may need to be repeated.
 - The resulting solid can be further dried under high vacuum. Crystallization can be induced by slow evaporation from a suitable solvent like ethanol or isopropanol in a dry environment.[8]

Protocol 2: Synthesis from Gaseous Methylamine

This method is preferred for obtaining an anhydrous product directly.

- Materials: Acetic acid (glacial), methylamine gas, diethyl ether or toluene (anhydrous), gas dispersion tube, round-bottom flask, ice bath, magnetic stirrer.
- Methodology:
 - Prepare a solution of glacial acetic acid in anhydrous diethyl ether or toluene in a three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.
 - Cool the flask in an ice bath to 0 °C.

- Bubble methylamine gas slowly through the stirred solution. Methylamine gas can be generated by gently heating an aqueous solution of methylamine mixed with NaOH.[8]
- A white precipitate of **methylamine acetate** will form. Continue bubbling the gas until the precipitation is complete (the solution can be checked for neutrality).
- Collect the solid product by filtration.
- Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted acetic acid.
- Dry the final product under vacuum to remove residual solvent.

Figure 2. Experimental Workflow for Anhydrous Synthesis

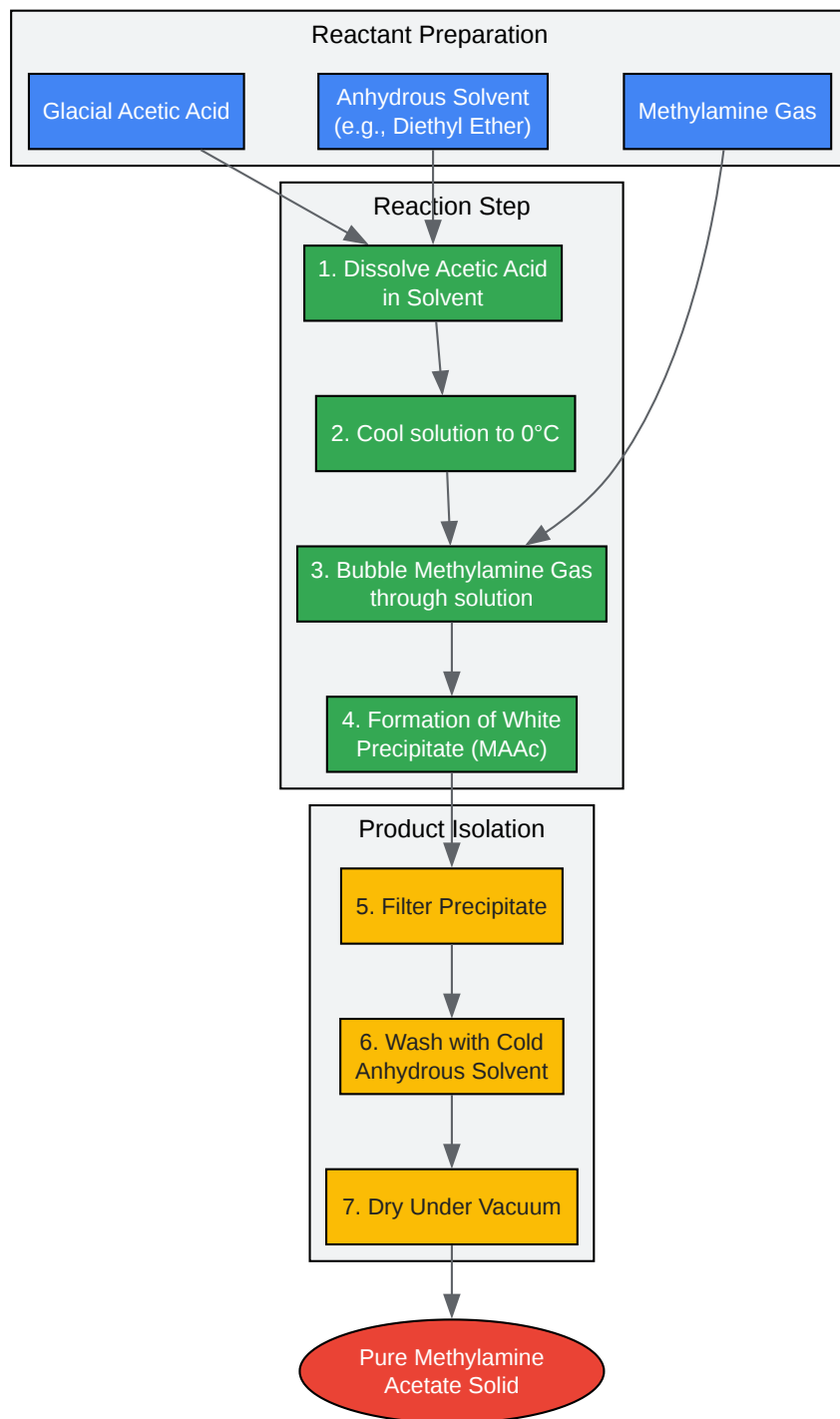
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Figure 2. Experimental Workflow for Anhydrous Synthesis

Applications in Research and Drug Development

While methylamine itself is a key building block for numerous pharmaceuticals and agrochemicals, the use of **methylamine acetate** is more specialized.[8]

- **pH Buffering:** In drug development, precise pH control is crucial for the stability of active pharmaceutical ingredients (APIs) in liquid formulations. Amine acetate salts are well-known buffering agents.[2] **Methylamine acetate** can serve this function, maintaining pH to prevent API degradation and enhance shelf life.
- **Reagent in Synthesis:** It can act as a mild base and a source of the methylammonium cation in organic synthesis. This is particularly relevant where the introduction of a methylamino group is desired under controlled conditions.
- **Materials Science:** A significant recent application is in the field of photovoltaics. **Methylamine acetate** is used as an additive or precursor in the formulation of organic-inorganic hybrid perovskites for solar cells, where it improves the quality of the perovskite film and the overall device performance.[1]

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